molecular formula C13H19N3O3 B1388644 N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide CAS No. 1228665-95-9

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide

Cat. No.: B1388644
CAS No.: 1228665-95-9
M. Wt: 265.31 g/mol
InChI Key: IKSDJNKTGAKORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides Nicotinamides are derivatives of nicotinic acid and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as nicotinic acid, methanol, and pyrrolidine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nicotinic acid derivatives, while reduction could produce various amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler derivative of nicotinic acid with known biological activity.

    N-Methyl Nicotinamide: A methylated form of nicotinamide with distinct properties.

    2-Methoxy Nicotinamide:

Uniqueness

N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is unique due to the presence of both methoxy and pyrrolidinyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N,2-dimethoxy-N-methyl-6-pyrrolidin-1-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-15(19-3)13(17)10-6-7-11(14-12(10)18-2)16-8-4-5-9-16/h6-7H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSDJNKTGAKORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=C(C=C1)N2CCCC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Reactant of Route 2
Reactant of Route 2
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Reactant of Route 3
Reactant of Route 3
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Reactant of Route 4
Reactant of Route 4
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Reactant of Route 5
Reactant of Route 5
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide
Reactant of Route 6
Reactant of Route 6
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.